molecular formula C19H22N2O5 B194392 Atenolol EP impurity E CAS No. 141650-31-9

Atenolol EP impurity E

Cat. No. B194392
M. Wt: 358.4 g/mol
InChI Key: RJTRBVLDVHIXNJ-UHFFFAOYSA-N
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Description

Atenolol EP impurity E, also known as 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is an impurity standard of Atenolol . Atenolol is a medication used for high blood pressure and heart conditions . This impurity is used in Atenolol impurity profiling as per limits and threshold values specified by respective drug legislations, FDA, and pharmacopoeial guidelines during commercial production of Atenolol and its related formulations .

Scientific Research Applications

  • Quantification of Genotoxic Impurities in Atenolol : A study by Joseph (2009) highlights the development of a chromatographic method using ultraviolet and mass spectrometry detectors for quantifying specific impurities in Atenolol. This method is more sensitive and provides better resolution than existing methods, and is critical for quantifying potential genotoxic impurities (Joseph, 2009).

  • Synthesis of Atenolol Impurities : Research by Pai and Patil (2012) focused on the synthesis of Atenolol impurities using conventional methods. This research aids in understanding the formation and identification of impurities in Atenolol (Pai & Patil, 2012).

  • Capillary Isotachophoresis/NMR for Impurity Analysis : A study by Wolters et al. (2002) extended the use of capillary isotachophoresis coupled with nuclear magnetic resonance (cITP/NMR) for analyzing trace impurities, such as in Atenolol. This method concentrates and separates dilute charged species, facilitating NMR structural elucidation (Wolters et al., 2002).

  • Enantiomeric Separation and Impurity Determination : El Deeb (2010) developed and validated a liquid chromatography (LC) method for enantioselective separation and quantitation of Atenolol enantiomers and enantiomeric impurities. This method allows for efficient impurity quantitation and separation of atenolol enantiomers (El Deeb, 2010).

  • Voltammetric Determination of Atenolol : Goyal et al. (2006) utilized a gold nanoparticles modified electrode for the determination of Atenolol in drug formulations and urine by differential pulse voltammetry. This method offers enhanced current response and sensitivity (Goyal et al., 2006).

  • Stability Indicating Related Substances of Atenolol : Alumuri et al. (2022) focused on developing a validated stability-indicating RP-HPLC method for Atenolol and its related impurities. This method is crucial for routine analysis and measurement of active pharmaceutical ingredients and their impurities (Alumuri et al., 2022).

properties

IUPAC Name

2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTRBVLDVHIXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624504
Record name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atenolol EP impurity E

CAS RN

141650-31-9
Record name 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141650319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY-4,1-PHENYLENE))DIACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WIH2M2NY7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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